
5-Chloro-1-benzofuran-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-benzofuran-7-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2O2 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-benzofuran-7-carbonyl chloride typically involves the chlorination of 1-benzofuran-7-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-benzofuran-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-Chloro-1-benzofuran-7-carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.
Water: Used for hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
5-Chloro-1-benzofuran-7-carboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
5-Chloro-1-benzofuran-7-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its reactive acyl chloride group.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzofuran-7-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Benzofuran-5-carbonyl chloride: Similar structure but lacks the chlorine substituent.
5-Bromo-1-benzofuran-7-carbonyl chloride: Contains a bromine substituent instead of chlorine.
1-Benzofuran-7-carbonyl chloride: Lacks the halogen substituent.
Uniqueness
5-Chloro-1-benzofuran-7-carbonyl chloride is unique due to the presence of the chlorine substituent, which can influence its reactivity and the types of derivatives formed. This makes it a valuable compound in various synthetic applications.
Properties
CAS No. |
99517-27-8 |
|---|---|
Molecular Formula |
C9H4Cl2O2 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
5-chloro-1-benzofuran-7-carbonyl chloride |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H |
InChI Key |
JQERKMYWAYVUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


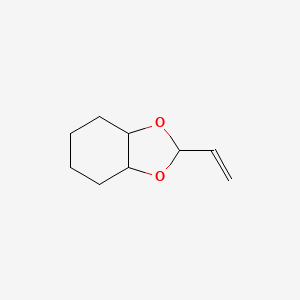

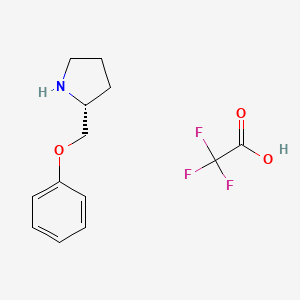
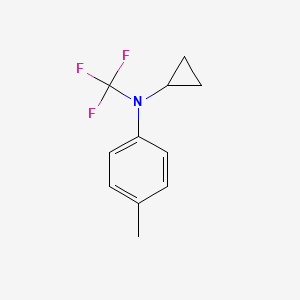
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)

![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
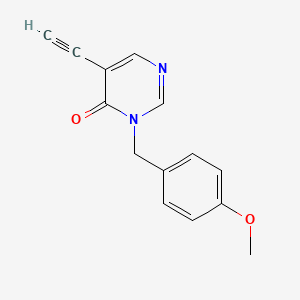
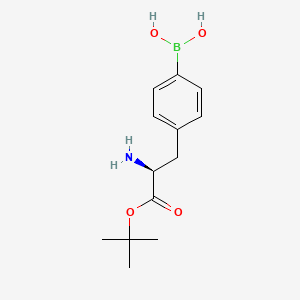
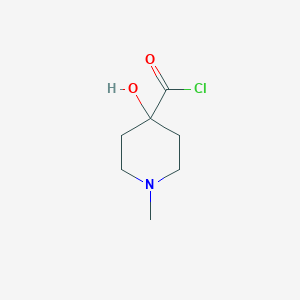
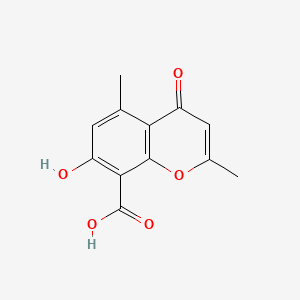
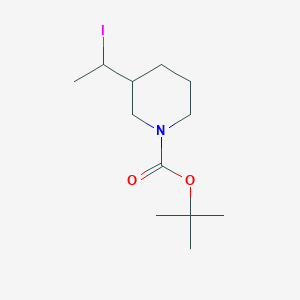
![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
